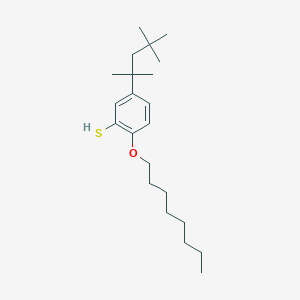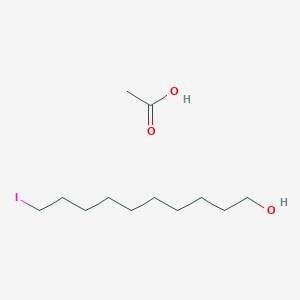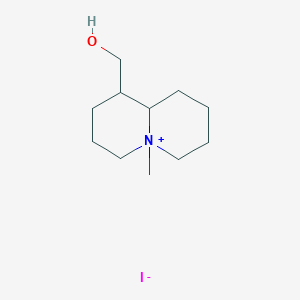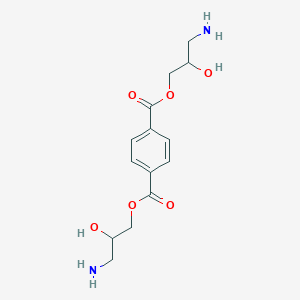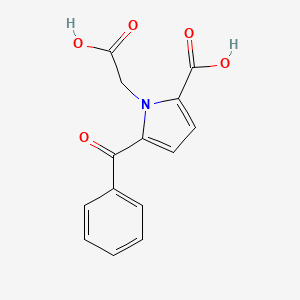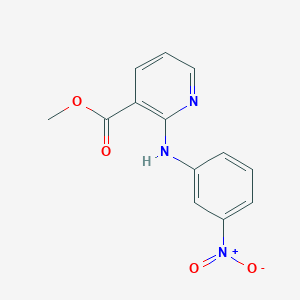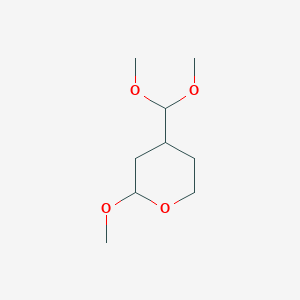
4-(Dimethoxymethyl)-2-methoxyoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)-2-methoxyoxane is an organic compound with the molecular formula C8H16O3. This compound is characterized by its oxane ring structure, which is substituted with methoxy and dimethoxymethyl groups. It is a relatively rare and specialized chemical, often used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-2-methoxyoxane typically involves the reaction of oxane derivatives with methanol in the presence of a catalyst. One common method involves the use of Selectfluor and silver nitrate (AgNO3) as catalysts to facilitate the reaction between quinoline-2-methyl formate and methanol . Another approach involves the reaction of 4-pyridine formaldehyde with a methylating agent .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethoxymethyl)-2-methoxyoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)-2-methoxyoxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(Dimethoxymethyl)-2-methoxyoxane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, influencing metabolic processes. Its effects are mediated through the modification of functional groups and the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethoxymethane: A colorless, flammable liquid with a low boiling point and excellent dissolving power.
Uniqueness
4-(Dimethoxymethyl)-2-methoxyoxane is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
110238-85-2 |
|---|---|
Molekularformel |
C9H18O4 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
4-(dimethoxymethyl)-2-methoxyoxane |
InChI |
InChI=1S/C9H18O4/c1-10-8-6-7(4-5-13-8)9(11-2)12-3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
AKHLIQVCMVEJJQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(CCO1)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
![N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline](/img/structure/B14308702.png)
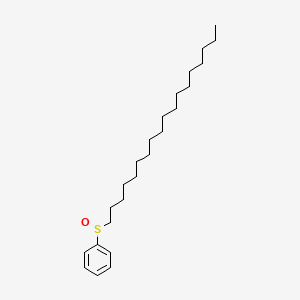

![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)
